2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
Overview
Description
2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C11H12Cl2N2·HCl. It is an indole derivative, which is a significant class of heterocyclic compounds known for their wide range of biological activities
Preparation Methods
The synthesis of 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride typically involves several steps. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The specific reaction conditions and reagents can vary, but methanesulfonic acid in methanol is often used as a catalyst . Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the indole ring or the ethanamine side chain.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents include sodium hydride for deprotonation and iodomethane for methylation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various enzymes and receptors, influencing biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride include other indole derivatives such as:
- 2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine
- 5-methoxytryptamine These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of chlorine atoms and the ethanamine side chain in this compound contributes to its distinct properties and potential applications.
Properties
IUPAC Name |
2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2.ClH/c1-6-8(2-3-14)11-9(13)4-7(12)5-10(11)15-6;/h4-5,15H,2-3,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOLRBWPQNSIHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2Cl)Cl)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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